4-Formylcyclohex-3-ene-1-carbonitrile
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Overview
Description
4-Formylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C8H9NO. It is a derivative of cyclohexene, featuring a formyl group (-CHO) and a nitrile group (-CN) attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The process typically involves the following steps :
Bromination: Cyclohex-2-enone is treated with bromine (Br2) in the presence of hydrobromic acid (HBr) to form 2-bromo-2-cyclohexen-1-one.
Cyanation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in the presence of acetic acid (AcOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4-Formylcyclohex-3-ene-1-amine.
Substitution: Depending on the nucleophile, products such as 4-Formylcyclohex-3-ene-1-alkylamine or 4-Formylcyclohex-3-ene-1-alkoxy compounds.
Scientific Research Applications
4-Formylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylcyclohex-3-ene-1-carbonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carbonitrile: Saturated version, less reactive due to the absence of double bonds.
4-Formylcyclohexane-1-carbonitrile: Saturated version with similar functional groups but different reactivity due to the absence of double bonds.
Uniqueness
4-Formylcyclohex-3-ene-1-carbonitrile is unique due to the presence of both a formyl and a nitrile group on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
55676-39-6 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-formylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h3,6-7H,1-2,4H2 |
InChI Key |
PXFGWEBRIXPSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C#N)C=O |
Origin of Product |
United States |
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